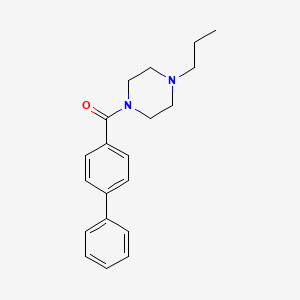
Biphenyl-4-yl(4-propylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE typically involves the reaction of 4-biphenylylcarbonyl chloride with 4-propylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace the propyl group.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, ketones, and substituted piperazine derivatives.
Scientific Research Applications
1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE can be compared with other similar compounds, such as:
1-(4-BIPHENYLYLCARBONYL)-4-METHYLPIPERAZINE: This compound has a similar structure but with a methyl group instead of a propyl group. It exhibits different chemical reactivity and biological activity.
1-(4-BIPHENYLYLCARBONYL)-4-ETHYLPIPERAZINE: Similar to the propyl derivative, but with an ethyl group. It shows variations in its pharmacological properties.
1-(4-BIPHENYLYLCARBONYL)-4-BUTYLPIPERAZINE: This compound has a butyl group and demonstrates different solubility and reactivity compared to the propyl derivative.
The uniqueness of 1-(4-BIPHENYLYLCARBONYL)-4-PROPYLPIPERAZINE lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N2O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-phenylphenyl)-(4-propylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H24N2O/c1-2-12-21-13-15-22(16-14-21)20(23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3 |
InChI Key |
VQDGYZXQIFQIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















